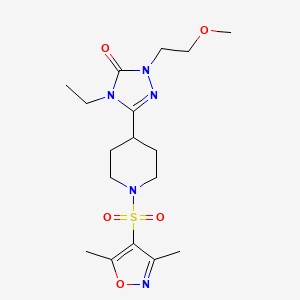
3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C17H27N5O5S and its molecular weight is 413.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)-4-ethyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is C17H24N4O3S, with a molecular weight of approximately 372.47 g/mol. The structure features a piperidine ring substituted with a sulfonyl group and a triazole moiety, which are believed to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several contexts, particularly its potential as an inhibitor in various biochemical pathways. The following sections detail specific activities observed in research studies.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, it has been suggested that related compounds can inhibit acetyl-CoA carboxylases (ACC), which play a crucial role in fatty acid metabolism. Inhibiting these enzymes can lead to reduced fatty acid synthesis and increased fatty acid oxidation .
Pharmacokinetics and Toxicology
Pharmacokinetic studies on structurally related compounds indicate rapid metabolism and conversion into non-toxic metabolites. For example, studies show that certain isoxazole derivatives undergo oxidative metabolism and are rapidly converted to sulfate and glucuronide conjugates . This suggests that the compound may also exhibit favorable pharmacokinetic properties.
Safety Profile
Toxicological evaluations of similar compounds have demonstrated low mutagenicity and clastogenicity in vitro, indicating a potentially safe profile for further development . However, comprehensive toxicological data specific to this compound are still required.
Case Studies
While direct case studies on this specific compound are scarce, the following examples illustrate the biological relevance of similar compounds:
- Anticancer Studies : A study evaluating a series of HSP90 inhibitors demonstrated significant tumor growth inhibition in xenograft models without severe toxicity .
- Metabolic Research : Inhibition of ACC by related compounds resulted in decreased hepatic malonyl-CoA levels and improved metabolic profiles in obese animal models .
Propiedades
IUPAC Name |
5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-4-ethyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O5S/c1-5-21-16(18-22(17(21)23)10-11-26-4)14-6-8-20(9-7-14)28(24,25)15-12(2)19-27-13(15)3/h14H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFKGYJVUDHGLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)CCOC)C2CCN(CC2)S(=O)(=O)C3=C(ON=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













